molecular formula C15H14O B1524727 [1,1'-Biphenyl]-4-propanal CAS No. 75677-09-7

[1,1'-Biphenyl]-4-propanal

Cat. No. B1524727
CAS RN: 75677-09-7
M. Wt: 210.27 g/mol
InChI Key: QGJDVSWMEVFRCW-UHFFFAOYSA-N
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Description

Biphenyl, also known as diphenyl, phenylbenzene, 1,1’-biphenyl, or lemonene, is an organic compound that forms colorless crystals . It has a distinctively pleasant smell .


Molecular Structure Analysis

The molecular structure of biphenyl consists of two connected phenyl rings . The exact structure of [1,1’-Biphenyl]-4-propanal would likely include a propanal group attached to the biphenyl core.


Chemical Reactions Analysis

Biphenyl compounds can undergo various types of chemical reactions, including oxidation-reduction (redox) reactions, dissolution and precipitation, precipitation reactions, double replacement reactions, and single replacement reactions .


Physical And Chemical Properties Analysis

Biphenyl is characterized by properties such as density, color, hardness, melting and boiling points, and electrical conductivity . The exact physical and chemical properties of [1,1’-Biphenyl]-4-propanal would depend on the specific structure of the compound.

Scientific Research Applications

Environmental Bioremediation

Furukawa, Suenaga, and Goto (2004) highlight the potential of biphenyl dioxygenases in the bioremediation of polychlorinated biphenyls (PCBs), pollutants produced through the chlorination of biphenyl. These enzymes play a crucial role in the degradation of PCBs, suggesting potential environmental applications of biphenyl derivatives in cleaning up contaminated sites Furukawa, Suenaga, & Goto, 2004.

Material Science and Polymer Research

Research by Meng, Natansohn, Barrett, and Rochon (1996) into azo polymers incorporating biphenyl derivatives demonstrates the material's photoresponsive properties. These properties are significant for reversible optical storage, indicating the application of biphenyl derivatives in developing photoinduced birefringence materials for optical data storage Meng, Natansohn, Barrett, & Rochon, 1996.

Organic Synthesis and Chemical Engineering

Kwong et al. (2017) discuss the synthesis of novel biphenyl ester derivatives as tyrosinase inhibitors, highlighting the pharmaceutical applications of biphenyl compounds. This research underscores the versatility of biphenyl derivatives in synthesizing new compounds with potential therapeutic benefits Kwong et al., 2017.

Nanotechnology and Catalysis

A study by Kiani and Naeimi (2018) on the use of biphenyl derivatives in catalysis reveals the development of a green, efficient method for synthesizing biphenyls via coupling reactions. This research presents an environmentally friendly approach to chemical synthesis, showcasing the application of biphenyl derivatives in nanotechnology and catalysis Kiani & Naeimi, 2018.

Electronic and Optoelectronic Devices

Research into the stereoelectronic effects of biphenyl on electrical conductance by Xin et al. (2017) provides insights into the molecular design of functional single-molecule electrical devices. These findings illustrate the significance of biphenyl derivatives in the development of electronic and optoelectronic devices, highlighting their potential in future technologies Xin et al., 2017.

Safety And Hazards

Biphenyl is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for [1,1’-Biphenyl]-4-propanal are not available, research into biphenyl-based compounds continues in various fields, including environmental remediation and cancer treatment .

properties

IUPAC Name

3-(4-phenylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJDVSWMEVFRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698893
Record name 3-([1,1'-Biphenyl]-4-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-propanal

CAS RN

75677-09-7
Record name 3-([1,1'-Biphenyl]-4-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[1,1'-biphenyl]-4-yl}propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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